molecular formula C19H15NO2 B026703 Anthranilic acid, N-(4-biphenylyl)- CAS No. 101895-15-2

Anthranilic acid, N-(4-biphenylyl)-

Cat. No. B026703
M. Wt: 289.3 g/mol
InChI Key: VSICPUMVMJXLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anthranilic acid, N-(4-biphenylyl)- is a chemical compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized by several methods, including the reaction of biphenyl with nitric acid and subsequent reaction with sodium hydroxide. The compound has been found to have potential therapeutic applications due to its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

Anthranilic acid, N-(4-biphenylyl)- inhibits the activity of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme. COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical And Physiological Effects

Anthranilic acid, N-(4-biphenylyl)- has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, the compound has been found to have antimicrobial properties, which may be useful in the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

Anthranilic acid, N-(4-biphenylyl)- has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has been found to have potential therapeutic applications, making it a useful compound for drug discovery. However, the compound has limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of Anthranilic acid, N-(4-biphenylyl)-. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of the compound's potential therapeutic applications in humans. Additionally, the compound's antioxidant and antimicrobial properties may be further investigated for potential medical applications. Overall, Anthranilic acid, N-(4-biphenylyl)- has shown promise in several scientific research applications and may have potential therapeutic applications in the future.

Synthesis Methods

Anthranilic acid, N-(4-biphenylyl)- can be synthesized by several methods. One of the most common methods is the reaction of biphenyl with nitric acid to form 4-nitrobiphenyl. The 4-nitrobiphenyl is then reduced with sodium hydroxide to form the target compound. Another method involves the reaction of biphenyl with sulfuric acid and nitric acid to form 4-nitrobiphenyl, which is then reduced with sodium sulfide to form the target compound.

Scientific Research Applications

Anthranilic acid, N-(4-biphenylyl)- has been used in several scientific research applications. It has been found to have potential therapeutic applications due to its mechanism of action and physiological effects. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. This inhibition of COX-2 activity has been found to reduce inflammation and pain in animal models.

properties

CAS RN

101895-15-2

Product Name

Anthranilic acid, N-(4-biphenylyl)-

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

2-(4-phenylanilino)benzoic acid

InChI

InChI=1S/C19H15NO2/c21-19(22)17-8-4-5-9-18(17)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20H,(H,21,22)

InChI Key

VSICPUMVMJXLOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3C(=O)O

Other CAS RN

101895-15-2

synonyms

N-(4-Biphenylyl)anthranilic acid

Origin of Product

United States

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